Product packaging for 2-Acetoxy-2',5'-methylbenzophenone(Cat. No.:CAS No. 890099-06-6)

2-Acetoxy-2',5'-methylbenzophenone

Cat. No.: B1292250
CAS No.: 890099-06-6
M. Wt: 268.31 g/mol
InChI Key: JVERENSHMHMPCV-UHFFFAOYSA-N
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Description

Context within Substituted Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. The parent compound, benzophenone, is a widely used building block in organic chemistry. byjus.com The versatility of the benzophenone scaffold lies in the ability to modify its properties by introducing various functional groups onto its phenyl rings. wikipedia.org These substitutions significantly influence the molecule's electronic, steric, and photophysical characteristics.

The field of substituted benzophenone chemistry is rich and diverse, with applications spanning multiple scientific disciplines:

Medicinal Chemistry : The benzophenone framework is a ubiquitous structure in many biologically active molecules, including natural products and synthetic drugs. wikipedia.orgrsc.org Derivatives have been investigated for a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wikipedia.orgresearchgate.net The biological activity is highly dependent on the substitution pattern on the aryl rings. wikipedia.orgnih.gov For instance, hydroxylated benzophenones are common, mimicking natural analogues and often serving as key interaction points with biological targets. nih.gov

Polymer Science and Materials Science : Certain benzophenone derivatives are crucial in industrial applications. They can act as photoinitiators in UV-curing processes for coatings and inks. researchgate.net The benzophenone core's ability to absorb UV light and transition to an excited triplet state makes it an effective photosensitizer. byjus.com This property is also harnessed in the design of UV absorbers to protect materials from light-induced degradation.

Organic Synthesis : Substituted benzophenones are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The synthesis of these compounds often involves classic organic reactions. One common method is the Friedel-Crafts acylation. An alternative, the Fries rearrangement, is a key reaction for converting phenolic esters into hydroxy aryl ketones (hydroxybenzophenones), which are common precursors for further derivatization. byjus.comwikipedia.orgajchem-a.com This reaction is selective for ortho and para positions, with the product ratio influenced by reaction conditions like temperature and solvent. byjus.comwikipedia.org

The table below provides a comparative look at the properties of the parent benzophenone and some of its simple derivatives.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
BenzophenoneC₁₃H₁₀O182.2248.5305.4
2-Hydroxybenzophenone (B104022)C₁₃H₁₀O₂198.2237-39171-173 (at 12 mmHg)
2-Hydroxy-5-methylbenzophenone (B72208)C₁₄H₁₂O₂212.2483-85Not available
2,5-DimethylbenzophenoneC₁₅H₁₄O210.27Not availableNot available

Data sourced from references byjus.comchemicalbook.comnih.govsigmaaldrich.comnist.gov

Significance as a Specific Benzophenone Derivative in Academic Research

While direct and extensive research on 2-Acetoxy-2',5'-methylbenzophenone is limited in publicly available literature, its potential significance can be inferred from its structural features—an acetoxy group and two methyl groups on the benzophenone core.

The name this compound indicates an acetoxy group at the 2-position of one phenyl ring, and methyl groups at the 2'- and 5'-positions of the second phenyl ring. Its synthesis would likely involve the creation of a hydroxybenzophenone precursor, 2-hydroxy-2',5'-dimethylbenzophenone, followed by an acetylation reaction. The precursor itself could be synthesized via a Friedel-Crafts reaction or a Fries rearrangement. wikipedia.orgorganic-chemistry.org

The significance of this specific derivative would be tied to the interplay of its functional groups:

The Acetoxy Group : The acetoxy group (-OCOCH₃) serves as a protected form of a hydroxyl group. In biological systems, ester groups can undergo hydrolysis by esterase enzymes. This suggests that this compound could be investigated as a pro-drug, designed to release the active 2-hydroxy-2',5'-dimethylbenzophenone in vivo. Furthermore, the acetoxy group alters the compound's solubility and electronic properties compared to its hydroxyl analogue, which can be crucial for formulation or tuning its reactivity as a synthetic intermediate. nih.gov

The Methyl Groups : The placement of methyl groups at the 2'- and 5'- positions on the second phenyl ring introduces steric bulk and alters the electronic nature of the ring. The ortho-methyl group (at 2') would significantly influence the conformation of the molecule by restricting the rotation around the bond connecting the phenyl ring to the central carbonyl group. This conformational locking can have profound effects on the molecule's ability to bind to a biological target or its photophysical properties.

Given these features, this compound could be a candidate for research in areas where substituted benzophenones have previously shown promise. Its unique substitution pattern might lead to novel biological activities or material properties. Academic research could focus on its synthesis, characterization, and evaluation as an anti-inflammatory agent, an anticancer compound, or as a specialized photoinitiator. wikipedia.orgresearchgate.net

The predicted chemical properties for this specific derivative are summarized in the table below.

PropertyPredicted Value
Compound Name This compound
Molecular Formula C₁₆H₁₄O₃
Molar Mass ( g/mol ) 268.29
IUPAC Name (2-benzoyl-4-methylphenyl) acetate (B1210297)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1292250 2-Acetoxy-2',5'-methylbenzophenone CAS No. 890099-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-8-9-12(2)15(10-11)17(19)14-6-4-5-7-16(14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVERENSHMHMPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641611
Record name 2-(2,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-06-6
Record name Methanone, [2-(acetyloxy)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 2 Acetoxy 2 ,5 Methylbenzophenone Reactivity

Photochemical Pathways and Mechanisms

The absorption of ultraviolet (UV) light by benzophenone (B1666685) derivatives initiates a series of rapid photophysical and photochemical events. The fundamental framework for these processes involves excitation from the ground state (S₀) to an excited singlet state (S₁), followed by highly efficient intersystem crossing (ISC) to a triplet state (T₁). This triplet state is the primary actor in the subsequent chemistry of most benzophenones.

Benzophenones are archetypal Type II photoinitiators, a role they fulfill through their excited triplet states. The process begins with the absorption of a photon, promoting the molecule to an excited singlet state, which then rapidly converts to the more stable triplet state. Due to its diradical character, the benzophenone triplet can abstract a labile hydrogen atom from a suitable donor molecule (often a synergist, such as an amine or thiol, or the polymerizable monomer itself).

This hydrogen abstraction step generates a ketyl radical from the benzophenone and a new radical on the donor molecule. The newly formed radical is the species that actually initiates the polymerization of monomers. For 2-Acetoxy-2',5'-methylbenzophenone, the photoinitiation sequence would proceed via this general mechanism, with its triplet state abstracting a hydrogen to create a polymer-initiating radical.

A defining characteristic of benzophenone photochemistry is its exceptionally efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold. In benzophenone, the S₁ state has nπ* character, localized on the carbonyl group, while the lowest triplet state, T₁, also has nπ* character. A slightly higher energy triplet state, T₂(ππ*), plays a crucial role.

According to El-Sayed's rule, spin-orbit coupling, which drives intersystem crossing, is more efficient when the transition involves a change in orbital type. The pathway S₁(nπ) → T₂(ππ) is therefore highly favored, followed by rapid internal conversion to the T₁(nπ) state. scispace.com This indirect process is significantly more efficient than the direct S₁(nπ) → T₁(nπ*) transition. scispace.com The ISC in benzophenone is ultrafast, occurring on a picosecond or even sub-picosecond timescale. scispace.comresearchgate.net Various factors can influence the rate and efficiency of this process, as detailed in the table below.

Table 1: Factors Influencing Intersystem Crossing (ISC) in Benzophenone Systems | Factor | Effect on ISC | Reference | | :--- | :--- | :--- | | Solvent Polarity | Can alter the energy levels of nπ* and ππ* states, potentially tuning the triplet state energies and affecting ISC rates. researchgate.netacs.org | | Hydrogen Bonding | Hydrogen bonding to the carbonyl group, for instance in protic solvents like methanol, can modify the ISC rate by affecting the energy of the nπ* state. scispace.comnih.gov | | Substituents | Electron-donating or withdrawing groups on the phenyl rings can shift the energies of the ππ* states, thereby influencing the S₁-T₂ energy gap and ISC efficiency. | | Excitation Wavelength | The specific vibrational level of the S₁ state that is initially populated can influence the subsequent relaxation dynamics, including the ISC process. acs.org |

For this compound, the presence of the acetoxy and methyl groups would be expected to subtly modify the energies of the ππ* states, but the fundamental high efficiency of the ISC process, characteristic of the benzophenone core, would be retained.

The triplet state of benzophenone is a powerful and versatile reactive intermediate. Its primary reaction is hydrogen atom transfer (HAT) from a suitable donor, a process driven by the electron-deficient oxygen of the carbonyl group in the nπ* triplet state. rsc.org This reaction produces a benzhydrol ketyl radical. rsc.org The reactivity of the triplet state is similar to that of an alkoxy radical. researchgate.net

In addition to hydrogen abstraction, the benzophenone triplet can participate in energy transfer reactions. If it collides with a molecule having a lower triplet energy, it can transfer its electronic energy, returning to its ground state while promoting the other molecule to its triplet state. This photosensitization process is key to many applications.

The triplet state can also engage in electron transfer reactions. In some systems, the benzophenone triplet has been shown to act as an electron donor, a less common but significant pathway for initiating reactions like the formation of gold nanoparticles. researchgate.net The specific reaction pathway—hydrogen abstraction, energy transfer, or electron transfer—depends on the reaction conditions and the nature of the other molecules present.

Benzophenone derivatives can undergo photodegradation in the environment, particularly in aqueous systems. rsc.org This degradation can occur through two main pathways:

Direct Photolysis: The compound absorbs sunlight directly, leading to its decomposition. The excited triplet state is a key intermediate in this process. rsc.org

Indirect Photolysis: The degradation is facilitated by reactive species present in the water, such as hydroxyl radicals (•OH), which are formed from the photolysis of substances like dissolved organic matter or nitrite. rsc.orgresearchgate.net

Studies on various benzophenone derivatives show that photodegradation often follows pseudo-first-order kinetics. nih.govnih.gov The degradation process can lead to the formation of various transformation products, primarily through hydroxylation of the aromatic rings when hydroxyl radicals are involved. rsc.orgmdpi.com The presence of photosensitizers in natural waters can significantly accelerate the decomposition of these compounds. nih.gov For this compound, degradation would likely involve reactions at the benzophenone core, but also potential hydrolysis of the acetoxy group, leading to the formation of 2-hydroxy-2',5'-methylbenzophenone and subsequent degradation products.

Table 2: Common Photodegradation Products of Benzophenone Derivatives

Parent Compound Degradation Product Type Mechanism Reference
Benzophenone-3 Hydroxylated derivatives Reaction with •OH radicals mdpi.com
Ketoprofen 3-ethylbenzophenone Decarboxylation nih.gov
Benzophenone Hydroxylated benzophenones Reaction with •OH radicals rsc.orgresearchgate.net

Photoexcitation dramatically alters the redox properties of a molecule, enabling electron and proton transfer reactions that are not possible in the ground state. For benzophenone derivatives, the triplet excited state is a potent oxidizing agent. However, its reactivity can be significantly enhanced through proton-coupled electron transfer (PCET). sci-hub.se

Conversely, in the reaction between triplet-excited carboxy-benzophenones and amino acids like tyrosine, the mechanism is also PCET, where an electron is transferred from the tyrosine and a proton is transferred to the benzophenone's carboxylic acid group. rsc.org

For this compound, the acetoxy group is not a Brønsted acid and cannot act as a proton donor in a PCET mechanism. Therefore, its excited-state quenching reactions would more likely proceed via simple electron transfer or hydrogen atom transfer, distinguishing its reactivity from derivatives that possess acidic functional groups like hydroxyl or carboxyl moieties. sci-hub.sersc.org

Organic Reaction Mechanisms

Beyond its rich photochemistry, the ground state of this compound possesses functional groups that can participate in a variety of standard organic reactions. These transformations are typically carried out under thermal, non-photochemical conditions.

The key functional groups are the ketone, the acetate (B1210297) ester, and the two aromatic rings. The most characteristic reactions would include:

Hydrolysis of the Ester: The acetoxy group can be readily hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding phenol (B47542), 2-hydroxy-2',5'-methylbenzophenone. This is a standard ester hydrolysis reaction.

Reactions of the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride. It can also react with Grignard or organolithium reagents to form tertiary alcohols. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The two phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The directing effects of the existing substituents (the benzoyl group is deactivating, while the methyl and acetoxy groups are activating) would determine the position of the incoming electrophile.

Substitution Reactions Involving Acetoxy Moieties

The acetoxy group (–OCOCH₃) on the aromatic ring of this compound is primarily susceptible to nucleophilic acyl substitution. The most common transformation is hydrolysis, which cleaves the ester bond to yield the corresponding phenol, 2-hydroxy-2',5'-methylbenzophenone, and acetic acid.

This reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile, such as a hydroxide (B78521) ion (in basic conditions) or water (in acidic conditions), attacks the electrophilic carbonyl carbon of the acetoxy group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the phenoxide as a leaving group, which is then protonated to form the final phenolic product.

While the acetoxy group itself is not typically a leaving group in nucleophilic aromatic substitution (SNAr) reactions, the electronic nature of the benzophenone core influences the reactivity of the ring. The ketone's carbonyl group acts as a moderate electron-withdrawing group, which can activate the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions. chemistrysteps.com However, for a substitution reaction to occur directly on the ring, a better leaving group than the acetoxy group would generally be required, and the reaction would follow the SNAr addition-elimination pathway, passing through a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comnih.gov

Carbonyl Reactivity: Aldol (B89426) Condensation and Oxidation Pathways

The central carbonyl group is a hub of reactivity in this compound. Its electrophilic carbon atom is a target for nucleophiles, and the group as a whole directs various condensation and oxidation reactions.

Aldol Condensation: Since this compound lacks α-hydrogens relative to the carbonyl group, it cannot self-condense via an aldol reaction. However, it can readily act as the electrophilic partner in a mixed or directed aldol condensation, specifically a Claisen-Schmidt condensation, with an enolizable aldehyde or ketone. In this reaction, a base abstracts an α-proton from the reaction partner to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzophenone derivative. The resulting aldol adduct can then dehydrate, often under the reaction conditions, to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative.

Oxidation Pathways: The this compound molecule offers several sites for oxidation.

Side-Chain Oxidation: The methyl groups (C(sp³)) on the phenyl rings are susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or hot nitric acid, these alkyl side chains can be oxidized to carboxylic acids. A common laboratory procedure involves the oxidation of acetophenone's methyl group to a carboxyl group using sodium hypochlorite (B82951) (bleach) in what is known as the haloform reaction, which proceeds through enolate formation followed by halogenation and cleavage. truman.edu

Aromatic Ring Oxidation: Under very harsh electrochemical conditions, the benzene (B151609) rings of benzophenone can be oxidized, suggesting the formation of an aryl radical. academie-sciences.fracademie-sciences.fr

Baeyer-Villiger Oxidation: Ketones are susceptible to Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) inserts an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. In an unsymmetrical ketone like this benzophenone derivative, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups (aryl vs. substituted aryl).

Oxidation of the Hydrolyzed Product: If the acetoxy group is first hydrolyzed to a hydroxyl group, the resulting 2-hydroxy-2',5'-methylbenzophenone has enhanced reactivity. The phenolic hydroxyl group can be oxidized, and studies on related hydroxyacetophenones show they can be oxidized to the corresponding quinones. academie-sciences.fracademie-sciences.fr Furthermore, the presence of the hydroxyl group can facilitate other oxidative pathways. nih.govnih.govresearchgate.net

Stobbe Condensation in Benzophenone Derivative Synthesis

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction specifically involving a ketone or aldehyde and a diester of succinic acid, such as diethyl succinate (B1194679), in the presence of a strong, non-hydrolytic base like potassium tert-butoxide or sodium hydride. wikipedia.orgjuniperpublishers.com It is particularly effective with non-enolizable ketones like benzophenone and its derivatives, often providing excellent yields. chemistry-chemists.com

The reaction mechanism is distinct from a typical aldol or Claisen condensation. organicchemistrytutor.com It proceeds through the following key steps:

Enolate Formation: The base deprotonates the succinic ester at the α-carbon to form an enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzophenone derivative.

Lactone Formation: The resulting alkoxide intermediate undergoes an intramolecular nucleophilic attack on one of the ester carbonyls, forming a five-membered γ-lactone intermediate known as a paraconic ester. This step is a key feature of the Stobbe condensation. wikipedia.org

Ring Opening: The base then promotes an E2 elimination by removing the remaining α-proton, leading to the cleavage of the lactone ring. This irreversible step drives the reaction to completion. organicchemistrytutor.com

Protonation: Acidic workup protonates the resulting carboxylate to yield the final product, an alkylidene succinic acid or its corresponding monoester. ucla.edu

The Stobbe condensation is highly valuable for synthesizing precursors for larger, more complex structures like substituted tetralones and various natural products. juniperpublishers.com

Table 1: Key Features of the Stobbe Condensation with a Benzophenone Derivative

Step Description Key Reagents/Intermediates
1. Reactants A benzophenone derivative acts as the electrophile, reacting with a succinic acid diester. This compound, Diethyl succinate
2. Base A strong, non-hydrolytic base is required to form the succinate enolate. Potassium tert-butoxide (KOtBu), Sodium hydride (NaH)
3. Key Intermediate An intramolecular cyclization forms a characteristic γ-lactone (paraconic ester). γ-Lactone intermediate

| 4. Final Product | An irreversible, base-catalyzed ring opening yields an alkylidene succinic acid or half-ester. | Alkylidene succinic acid derivative |

Remote C(sp³)–H Carboxylation via Hydrogen Atom Transfer

A significant advancement in modern synthetic chemistry is the selective functionalization of traditionally unreactive C(sp³)–H bonds. rsc.org Remote C(sp³)–H carboxylation via a hydrogen atom transfer (HAT) mechanism offers a novel strategy to directly convert the methyl groups on the this compound scaffold into carboxylic acid groups using carbon dioxide (CO₂). nih.govresearchgate.net

This transformation is often achieved using visible-light photocatalysis. nih.gov The general mechanism involves several key steps:

Radical Generation: The process is typically initiated by generating a reactive radical species, often from a precursor like an N-centered radical or an aryl radical, through photoinduced single-electron transfer. rsc.orgresearchgate.net

Hydrogen Atom Transfer (HAT): This radical then selectively abstracts a hydrogen atom from a remote C(sp³)–H bond. In the case of this compound, this would likely occur from one of the methyl groups. The selectivity is often governed by the stability of the resulting radical and the geometric feasibility of the transition state, commonly a six-membered ring for a 1,5-HAT process. researchgate.net

Alkyl Radical Formation: The HAT step generates a new carbon-centered radical at the methyl position.

Carboxylation: This nucleophilic alkyl radical can be reduced to a carbanion, which then attacks a molecule of CO₂, a readily available C1 source. researchgate.net Alternatively, the radical may be trapped directly by a suitable CO₂ equivalent. This forms a carboxylate, which upon acidic workup yields the desired carboxylic acid.

This method provides a powerful and atom-economical way to perform late-stage functionalization on complex molecules, avoiding the need for pre-installed functional groups at the target site. acs.orgresearchgate.net

Table 2: Mechanistic Steps for Remote C(sp³)–H Carboxylation

Step Description Key Intermediates/Processes
1. Initiation A photocatalyst absorbs visible light to generate a reactive radical initiator. Photoexcited catalyst, Radical initiator
2. H-Atom Abstraction The initiator radical abstracts a hydrogen atom from a remote C(sp³)–H bond. 1,5-Hydrogen Atom Transfer (HAT)
3. C-Radical Formation A carbon-centered radical is formed at the site of the methyl group. Alkyl radical
4. C-C Bond Formation The alkyl radical is converted to a nucleophile (carbanion) which reacts with CO₂. Carbanion, Nucleophilic attack on CO₂

| 5. Product Formation | Protonation during workup yields the final carboxylic acid product. | Carboxylic acid |

Advanced Spectroscopic Characterization of 2 Acetoxy 2 ,5 Methylbenzophenone and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a detailed insight into the molecular vibrations of a compound, allowing for the identification of specific functional groups and providing a unique "fingerprint" for the molecule.

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 2-Acetoxy-2',5'-methylbenzophenone, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the acetoxy group, the benzophenone (B1666685) carbonyl group, and the aromatic rings.

The presence of the ester functional group (acetoxy group) would be confirmed by a strong absorption band for the C=O stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. Another significant band for the acetoxy group is the C-O stretching vibration, which is expected to be observed between 1200 and 1300 cm⁻¹.

The carbonyl (C=O) stretching vibration of the benzophenone ketone group is another prominent feature. In related benzophenone derivatives, this band typically appears in the region of 1650-1690 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic rings.

The aromatic rings will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would be observed in the 690-900 cm⁻¹ range.

The methyl group (CH₃) attached to the benzoyl ring would show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while the bending vibrations would appear in the 1375-1450 cm⁻¹ region.

A condensed phase FT-IR spectrum of the related compound, 2,5-Dimethylbenzophenone, shows key absorbances that can be used for comparison.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Methyl C-H Stretch~2960
Ester C=O Stretch1735-1750
Ketone C=O Stretch1650-1690
Aromatic C=C Stretch1450-1600
Ester C-O Stretch1200-1300
Aromatic C-H Bend690-900

Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light rather than absorption. Vibrations that are strong in Raman are often weak in IR, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule.

The C=O stretching vibrations of both the ester and ketone groups are also observable in the Raman spectrum, typically in the same regions as in the FT-IR spectrum. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are usually strong and well-defined in the Raman spectrum, providing a clear fingerprint of the aromatic system. The C-H stretching vibrations of the aromatic and methyl groups would also be present.

Due to the lack of specific experimental Raman data for this compound in the searched literature, a detailed analysis is not possible. However, based on the principles of Raman spectroscopy, it is expected to provide valuable data for the symmetric vibrations of the carbon skeleton and the aromatic rings, complementing the information obtained from FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound would provide a wealth of information about the number of different types of protons, their chemical environments, and their connectivity.

The protons of the two methyl groups are expected to appear as sharp singlets. The methyl protons of the acetoxy group (CH₃COO-) would likely resonate in the range of δ 2.0-2.5 ppm. The methyl protons on the benzoyl ring (Ar-CH₃) would also appear as a singlet, typically in a similar region, around δ 2.3-2.6 ppm.

The aromatic protons would resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the carbonyl and acetoxy groups. The protons on the phenyl ring attached to the carbonyl group would likely show a complex multiplet pattern. The protons on the substituted benzoyl ring would also exhibit splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.

For a related compound, 2',5'-dimethylacetophenone, the following ¹H NMR data has been reported in CDCl₃:

Proton AssignmentChemical Shift (ppm)Multiplicity
Aromatic H7.472s
Aromatic H7.150d
Aromatic H7.089d
-COCH₃2.534s
Ar-CH₃2.462s
Ar-CH₃2.335s

This data provides a reference for the expected chemical shifts of the aromatic and methyl protons in a similar chemical environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbons of the ester and ketone groups are expected to resonate at the most downfield positions. The ketone carbonyl carbon (C=O) typically appears in the range of δ 190-200 ppm. The ester carbonyl carbon (CH₃COO-) is expected to be found slightly upfield, around δ 168-172 ppm.

The aromatic carbons would resonate in the region of δ 120-140 ppm. The chemical shifts of the individual aromatic carbons would be influenced by the attached substituents. The carbon atoms bearing the methyl and acetoxy groups, as well as the carbon attached to the ketone, would have distinct chemical shifts compared to the other aromatic carbons.

The methyl carbons would appear at the most upfield positions in the spectrum. The methyl carbon of the acetoxy group (CH₃COO-) is expected around δ 20-25 ppm, while the methyl carbon on the aromatic ring (Ar-CH₃) would also be in a similar range.

For the related compound 2',5'-dimethylacetophenone, the following ¹³C NMR data has been reported:

Carbon AssignmentChemical Shift (ppm)
C=O201.7
Aromatic C138.4
Aromatic C137.7
Aromatic C132.0
Aromatic C131.5
Aromatic C129.3
Aromatic C125.7
-COCH₃29.5
Ar-CH₃21.0
Ar-CH₃20.8

This data provides a useful reference for the expected chemical shifts of the carbon atoms in this compound.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other in the aromatic rings. An HSQC spectrum would show the correlation between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and that of its fragments.

Electron Ionization Mass Spectrometry (EI-MS) provides information about a molecule's fragmentation pattern, which serves as a "fingerprint" for structural elucidation. For this compound (molecular weight: 254.28 g/mol ), the spectrum is predicted based on the known fragmentation of its precursor, 2-Hydroxy-5-methylbenzophenone (B72208). researchgate.net

Upon electron impact, the molecular ion ([M]⁺) with an m/z of 254 would be formed. A primary and highly characteristic fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetoxy group, a common rearrangement for aryl acetates, leading to a fragment ion corresponding to 2-Hydroxy-5-methylbenzophenone at m/z 212. Alternatively, the loss of an acetyl radical (•COCH₃) would produce an ion at m/z 211.

Subsequent fragmentation would likely follow the pattern of 2-Hydroxy-5-methylbenzophenone. researchgate.net This includes the cleavage of the bond between the carbonyl group and the substituted phenyl ring, resulting in a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 2-hydroxy-5-methylphenyl radical. The benzoyl cation can further lose carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77. Another significant fragment corresponds to the 2-hydroxy-5-methylbenzoyl cation at m/z 135.

Table 1: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula
254Molecular Ion [M]⁺[C₁₆H₁₄O₃]⁺
212[M - C₂H₂O]⁺[C₁₄H₁₂O₂]⁺
211[M - COCH₃]⁺[C₁₄H₁₁O₂]⁺
135[HOC₆H₃(CH₃)CO]⁺[C₈H₇O₂]⁺
105[C₆H₅CO]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

High-Resolution Mass Spectrometry (HR-MS) is essential for unambiguously determining a compound's elemental composition by measuring its mass with very high accuracy (typically to four or more decimal places). This allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

The theoretical exact mass of this compound, with the elemental formula C₁₆H₁₄O₃, is 254.0943 Da. HR-MS analysis can confirm this composition, distinguishing it from other potential isomers or compounds with the same nominal mass. For example, a compound with the formula C₁₅H₁₀O₄ would also have a nominal mass of 254 but an exact mass of 254.0579 Da. The precision of HR-MS allows for confident identification, a critical step in the analysis of novel compounds and for meeting regulatory requirements in fields like food safety and environmental monitoring. scispace.comnih.gov

Table 2: HR-MS Data for Elemental Composition Verification.

Compound NameElemental FormulaNominal Mass (Da)Calculated Exact Mass (Da)
This compoundC₁₆H₁₄O₃254254.0943
Isomeric ExampleC₁₅H₁₀O₄254254.0579

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

UV-Vis spectroscopy provides insight into the conjugated systems within a molecule. The spectrum of this compound is expected to be very similar to that of its hydroxy analogue, 2-Hydroxy-5-methylbenzophenone, which is well-documented. acs.orgscialert.net The core chromophore is the benzophenone system.

The spectrum typically displays two main absorption bands:

A weaker, longer-wavelength band corresponding to the n→π* (non-bonding to anti-bonding pi) transition of the carbonyl group. This band is often observed as a shoulder on the more intense band.

A strong, shorter-wavelength band resulting from π→π* transitions within the aromatic rings and the conjugated keto-group system. scialert.net

Table 3: Typical UV-Vis Absorption Maxima for the Benzophenone Chromophore.

Transition TypeTypical Wavelength Range (nm)Description
π→π250 - 260Intense absorption from the conjugated aromatic system.
n→π330 - 350Weaker absorption from the carbonyl group.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited singlet electronic state (S₁) to the ground state (S₀). However, benzophenone and its derivatives are classic examples of compounds that exhibit very weak to negligible fluorescence at room temperature. edinst.com

This phenomenon is due to a highly efficient process known as intersystem crossing (ISC), where the molecule rapidly transitions from the lowest excited singlet state (S₁) to a lower-energy triplet state (T₁). acs.orgedinst.com For benzophenone, the rate of ISC from the S₁(n,π*) state to the triplet manifold is extremely fast, occurring on the picosecond or even femtosecond timescale. scispace.comacs.org This rapid population of the triplet state effectively outcompetes the slower process of fluorescence.

Consequently, the primary emission characteristic of benzophenones is phosphorescence—light emitted from the relaxation of the triplet state (T₁) to the ground singlet state (S₀). This emission is much longer-lived than fluorescence and is typically only observed at low temperatures (e.g., 77 K in a frozen solvent) where non-radiative decay pathways are minimized. hitachi-hightech.com The photophysical properties of this compound are therefore dominated by its triplet state chemistry rather than fluorescence.

X-ray Based Spectroscopic and Diffraction Methods

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Of particular interest would be the dihedral angle between the two phenyl rings, which is a key structural parameter in benzophenone derivatives. acs.org The crystal structure would also reveal intermolecular interactions, such as π-π stacking, which govern how the molecules pack in the crystal lattice. nih.gov While specific data for the title compound is not available, analysis of related structures demonstrates that all bond lengths and angles can be determined with high precision, providing unequivocal structural proof. acs.orgresearchgate.net

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction.

Structural ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-C, C-O).
Bond AnglesThe angles formed by three connected atoms (e.g., C-C-C).
Torsion (Dihedral) AnglesThe angle between planes defined by four atoms, describing the twist around a central bond (e.g., the twist between the phenyl rings).
Intermolecular InteractionsNon-covalent forces between molecules, such as hydrogen bonds or π-stacking.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy of an electron is characteristic of the element and its chemical environment, providing detailed insight into the bonding states of atoms in a molecule.

For a compound like this compound, XPS analysis would provide a detailed understanding of the chemical environment of each carbon and oxygen atom. The different functional groups within the molecule—the carbonyl group of the benzophenone core, the ester group (acetoxy), and the methyl-substituted phenyl ring—would exhibit distinct chemical shifts in their core-level spectra.

C-C/C-H bonds: Carbons in the phenyl rings and the methyl group would have the lowest binding energies.

C-O bonds: The carbon atom in the ester group single-bonded to oxygen would exhibit a higher binding energy due to the electronegativity of the oxygen atom.

C=O bonds: The carbonyl carbon in the benzophenone backbone and the ester carbonyl carbon would show a significant shift to even higher binding energies.

Similarly, the oxygen 1s (O 1s) spectrum would distinguish between the two types of oxygen atoms: the carbonyl oxygen (C=O) and the ester oxygen (C-O). This differentiation is crucial for confirming the integrity of the acetoxy group and identifying any potential surface hydrolysis or degradation.

Table 1: Expected XPS Binding Energy Ranges for Functional Groups in this compound

Functional GroupAtomExpected Binding Energy (eV) Range
Phenyl/MethylC 1s284.5 - 285.5
Ester (C-O)C 1s286.0 - 287.0
Carbonyl (C=O)C 1s287.5 - 289.0
Ester (C-O)O 1s533.0 - 534.0
Carbonyl (C=O)O 1s531.0 - 532.5

Note: These are generalized ranges and can vary based on the specific chemical environment and instrument calibration.

This level of detailed chemical state analysis is critical for quality control in synthesis, studying surface modifications, and understanding the electronic effects of substituents on the benzophenone framework.

X-ray Diffraction (XRD) for Crystal and Molecular Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined.

The crystal structure of a molecule like this compound dictates many of its bulk properties, including its melting point, solubility, and solid-state reactivity. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related benzophenone derivatives provides insight into the type of information that can be obtained.

For instance, studies on 4-Methylbenzophenone have revealed that it can crystallize in two different polymorphic forms: a stable monoclinic form and a metastable trigonal form. chemicalbook.com This phenomenon of polymorphism, where a compound can exist in more than one crystal structure, is common among organic molecules and can have significant implications for their application.

A single-crystal XRD analysis of this compound would yield precise data on its crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the packing of the molecules in the solid state and the nature of intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds.

Table 2: Illustrative Crystallographic Data for a Benzophenone Derivative (4-Methylbenzophenone - Stable Form)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.70
b (Å)13.89
c (Å)14.08
β (°)95.18

Source: ChemicalBook, 2025. chemicalbook.com

This data for a related compound highlights the level of detail that would be obtained from an XRD analysis of this compound. Such a study would definitively establish its three-dimensional molecular conformation, including the dihedral angles between the phenyl rings, and provide a basis for computational modeling and structure-property relationship studies. The synthesis of related hydroxy benzophenones, which are precursors to acetoxy derivatives, has been reported, indicating the feasibility of obtaining crystalline material for such analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Acetoxy 2 ,5 Methylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering deep insights into the fundamental properties of molecules.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of medium to large-sized organic molecules. It offers a favorable balance between computational cost and accuracy. For 2-acetoxy-2',5'-methylbenzophenone, DFT calculations would be instrumental in determining its ground-state electronic structure, optimized geometry, and a host of molecular properties.

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment to understand regions of electrophilicity and nucleophilicity.

Vibrational Frequencies: Predicting the infrared and Raman spectra to characterize its vibrational modes.

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

PropertyCalculated ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
Most Positive Atomic ChargeValue on Atome
Most Negative Atomic ChargeValue on Atome

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This extension of DFT is adept at modeling electronic transitions and excited state properties.

TD-DFT calculations would reveal:

Electronic Absorption Spectra: Predicting the UV-Vis absorption wavelengths (λmax) and their corresponding oscillator strengths, which dictate the intensity of the absorption bands.

Nature of Electronic Transitions: Identifying which molecular orbitals are involved in the principal electronic excitations (e.g., n → π, π → π).

Excited State Geometries and Energies: Optimizing the geometry of the molecule in its excited states to understand how its structure changes after absorbing light.

A potential data table summarizing TD-DFT results could be:

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S1ValueValueValueHOMO -> LUMO
S2ValueValueValueHOMO-1 -> LUMO
S3ValueValueValueHOMO -> LUMO+1

While less accurate than DFT, semi-empirical methods like AM1, PM3, or MNDO can be useful for rapid preliminary analyses of large molecules or for providing initial geometries for higher-level calculations. redalyc.org These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. redalyc.org They can provide a qualitative understanding of the molecular orbitals and electronic properties, often in a fraction of the time required for DFT calculations. redalyc.org

Molecular Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could explore:

Solvation Effects: Simulating how the presence of a solvent influences the structure and dynamics of the molecule.

Interactions with other molecules: Modeling how it might interact with other chemical species, which is crucial for understanding its behavior in a mixture or a biological system.

Reaction Pathway Modeling and Transition State Analysis

To investigate the chemical reactions involving this compound, such as its synthesis or degradation, computational chemists would model the reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.

Methods like DFT would be used to:

Locate Transition State Structures: Finding the specific geometry of the transition state.

Calculate Activation Energies: Determining the energy barrier that must be overcome for the reaction to occur.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the entire reaction pathway from reactants to products through the transition state to confirm the connection.

A hypothetical data table for a reaction involving this compound could be:

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
e.g., HydrolysisValueValueValueValue

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting properties, it would be possible to establish structure-reactivity relationships. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, would allow for the prediction of the properties of related, yet unsynthesized, compounds.

For example, by correlating calculated electronic properties (like HOMO/LUMO energies or atomic charges) with predicted reactivity for a series of derivatives, one could develop a model to guide the design of new molecules with desired characteristics.

Despite a comprehensive search for scientific literature, no specific studies detailing the computational prediction and experimental validation of spectroscopic parameters for the compound This compound were found. Research in the field of computational chemistry and spectroscopy often focuses on parent compounds or derivatives with more direct applications, and it appears that this specific acetoxy derivative has not been the subject of such detailed investigation.

Theoretical studies on similar molecules, such as 2-hydroxy-5-methylbenzophenone (B72208), have utilized methods like Density Functional Theory (DFT) to predict spectroscopic data, which are then compared with experimental results from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nist.govnih.gov These comparisons are crucial for validating the computational models and understanding the electronic structure and properties of the molecules.

For instance, in studies of related benzophenone (B1666685) derivatives, researchers have successfully correlated experimental IR spectra with theoretical calculations to assign vibrational modes. researchgate.net Similarly, DFT has been employed to predict NMR chemical shifts, which are then benchmarked against experimental data to confirm molecular structures. mdpi.com

However, without specific research on this compound, it is not possible to provide the detailed data tables and in-depth analysis of its spectroscopic parameter prediction and validation as requested. The scientific community has not yet published research that would provide the necessary experimental and computational data for this particular compound.

Advanced Applications of 2 Acetoxy 2 ,5 Methylbenzophenone in Chemical Science

Role as an Intermediate in Complex Organic Synthesis

There is no available scientific literature that describes the use of 2-Acetoxy-2',5'-methylbenzophenone as an intermediate in the synthesis of other complex molecules.

Synthesis of Poly-Substituted Fluorenone Derivatives

No documented synthetic routes utilizing this compound for the creation of poly-substituted fluorenone derivatives have been found in the public domain.

Utility in Derivatization for Novel Compound Generation

Specific examples or methodologies for the derivatization of this compound to generate novel compounds are not reported in existing scientific literature.

Contributions to Photopolymerization and Curing Technologies

While benzophenone (B1666685) and its derivatives are widely recognized as photoinitiators, there are no specific studies that detail the contributions or mechanisms of this compound in photopolymerization or curing technologies.

Development of Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs)

The application of benzophenone cores in the development of materials for OLEDs is a known area of research. However, no literature specifically mentions or details the use of this compound in the development of optoelectronic materials, including OLEDs.

Catalysis Research and Reaction Development

There is no information available in scientific databases regarding the use of this compound in catalysis research or in the development of new chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Acetoxy-2',5'-methylbenzophenone?

  • Methodological Answer : The synthesis can be approached via Friedel-Crafts acylation or esterification of precursor benzophenones. For example, highlights the use of acetophenone derivatives in synthesizing benzophenone-based cytotoxic agents. Key steps include:

  • Selecting 2',5'-dimethylbenzophenone as a starting material.
  • Acetylation using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetoxy group.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>98% by area normalization).

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR should show signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and the acetoxy carbonyl (δ 2.1 ppm for CH₃CO). Compare with , which used X-ray crystallography to resolve structural ambiguities in similar compounds .
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ peaks matching the molecular weight (C₁₆H₁₄O₃: theoretical 254.09).

Q. What purification strategies are effective for removing by-products in this compound synthesis?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit solubility differences ( notes solubility trends in benzophenone derivatives) .
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate polar impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Standardization : Conduct solubility tests in triplicate using USP/Ph.Eur. guidelines. For example, reports discrepancies in benzophenone solubility due to purity variations (98% vs. 99.5%) .
  • Analytical Calibration : Use UV-Vis spectroscopy (λ_max ~280 nm) to quantify solubility in solvents like DMSO, methanol, and chloroform.

Q. What experimental designs assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 1 mL/min flow rate). ’s focus on ester-containing drug delivery systems suggests hydrolysis at acidic/basic pH .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.

Q. How to analyze structure-activity relationships (SAR) for this compound in bioactivity assays?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 2',5'-dimethyl vs. 2'-fluoro derivatives) and test cytotoxicity ( used MTT assays for benzophenone derivatives) .
  • Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock. ’s structural data on chlorinated benzophenones can guide docking protocols .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :

  • Process Controls : Standardize reaction parameters (temperature ±1°C, stirring rate 500 rpm). ’s specifications for 2-methylbenzophenone synthesis emphasize strict control of stoichiometry .
  • Quality Metrics : Implement in-line FTIR for real-time monitoring of acetylation completion.

Data Interpretation & Validation

Q. How to validate conflicting bioactivity results across studies?

  • Methodological Answer :

  • Replication : Repeat assays under identical conditions (cell lines, incubation time). ’s cytotoxic activity study noted variations due to cell passage number .
  • Orthogonal Assays : Cross-validate using apoptosis markers (e.g., Annexin V) and Western blotting for caspase activation.

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values. emphasizes rigorous statistical training for researchers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.